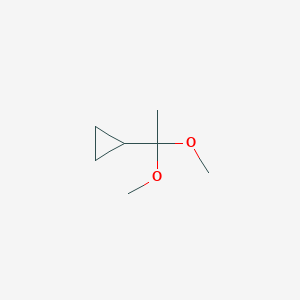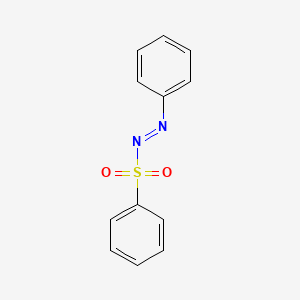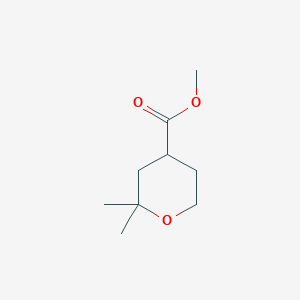
2-(Hex-5-enyl)isoindoline-1,3-dione
Descripción general
Descripción
2-(Hex-5-enyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Greener Synthesis Methods : Isoindoline-1,3-dione derivatives, including 2-(Hex-5-enyl)isoindoline-1,3-dione, have applications in material science and medicine. An environmentally friendly synthesis method using Water Extract of Onion Peel Ash (WEOPA) was developed, offering advantages like the non-usage of external acids and a recyclable catalytic system (Journal et al., 2019).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of isoindoline-1,3-dione derivatives has been characterized, aiding in understanding their properties for applications in material science (Duru et al., 2018).
Biomedical Applications
Antimicrobial Activity : Some isoindoline-1,3-dione derivatives show significant antimicrobial activity, making them potential candidates for drug development (Sabastiyan & Suvaikin, 2012).
Optoelectronics and Fluorescence : Novel acridin-isoindoline-1,3-dione derivatives exhibit properties suitable for optoelectronic applications. Their high thermal stability and excellent fluorescent properties make them potential candidates for use in optoelectronic devices (Mane et al., 2019).
Alzheimer's Disease Research : Isoindoline-1,3-dione derivatives have been studied for their potential use in Alzheimer's disease treatment, demonstrating inhibitory effects on key enzymes involved in the disease's progression (Panek et al., 2018).
Cancer Research : Isoindoline-1,3-dione derivatives have shown potential in cancer treatment, particularly in cytotoxicity against specific cancer cell lines. Their structural properties have been extensively studied to understand their interaction with biological targets (Kumar et al., 2019).
Chemical Properties and Applications
Corrosion Inhibition : Aza-pseudopeptides derived from isoindoline-1,3-dione have been tested as corrosion inhibitors, showing effectiveness in protecting metals in acidic environments (Chadli et al., 2017).
Computational Chemistry : Computational studies on isoindoline-1,3-dione derivatives help understand their structural properties and potential interactions in various applications, including drug design and material science (Özdemir Tarı & Demirtaş, 2022).
Mecanismo De Acción
Target of Action
The primary target of 2-(Hex-5-enyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the hD2R at its allosteric binding site . The compound’s interaction with the receptor’s amino acid residues influences the receptor’s activity, potentially modulating the dopaminergic signaling pathway .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes this compound, have favorable pharmacokinetic properties
Result of Action
One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Análisis Bioquímico
Biochemical Properties
2-(Hex-5-enyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the human dopamine receptor D2, where it acts as a ligand . This interaction is characterized by binding to the allosteric site of the receptor, influencing its activity. Additionally, this compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer’s disease . The compound’s ability to form hydrogen bonds with the enzyme’s active site enhances its inhibitory effect.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function. Furthermore, studies have shown that this compound can induce cell death in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its interaction with the dopamine receptor D2 involves binding to key amino acid residues at the receptor’s allosteric site . This binding alters the receptor’s conformation and activity. Additionally, as an AChE inhibitor, this compound competes with acetylcholine for binding to the enzyme’s active site, thereby inhibiting its activity . These interactions highlight the compound’s potential in modulating enzyme activity and receptor function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, although slight reductions in potency may occur over time. In in vitro studies, the effects of this compound on cellular function have been consistent, with no significant changes observed over prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and efficacy. Additionally, this compound has been shown to affect metabolic flux, altering the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in certain tissues, such as the liver and brain, which may be related to its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, this compound can interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses .
Propiedades
IUPAC Name |
2-hex-5-enylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZJOJSTUVEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-33-6 | |
| Record name | N-(HEX-5-ENYL)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
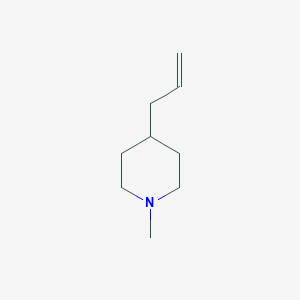
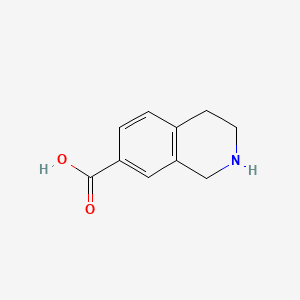

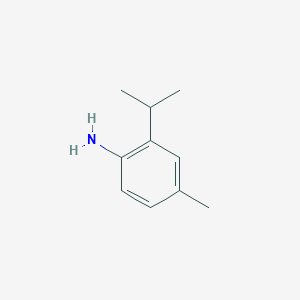
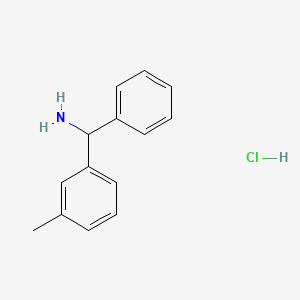
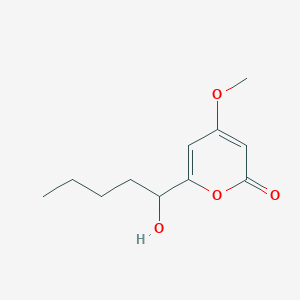

![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)
![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)
